2-(4-Fluoro-3-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTAJIOMSNFATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681166 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183750-48-2 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods, offering a logical and self-validating workflow that integrates synthesis with advanced spectroscopic and analytical techniques. Each step is rationalized from an expert perspective, ensuring that the resulting structural assignment is unambiguous and robust. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.
Introduction and Rationale
The structural confirmation of novel or synthesized molecules is the bedrock of chemical research and development. The target molecule, 2-(4-Fluoro-3-methylphenyl)benzoic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), including the "Sartan" class of angiotensin II receptor antagonists.[1][2] The precise arrangement of its substituents—a carboxylic acid group ortho to the biphenyl linkage, and fluoro and methyl groups on the second aromatic ring—critically dictates its chemical properties, reactivity, and biological activity.
Therefore, a superficial analysis is insufficient. This guide details an integrated strategy, combining several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular formula, connectivity, functional groups, and spatial arrangement of the atoms. We will proceed from synthesis to a full spectroscopic characterization, including Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Vis spectroscopy, and concluding with the gold standard of X-ray crystallography.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to construct the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields and tolerance of a wide range of functional groups.[3] The strategy involves coupling (4-Fluoro-3-methylphenyl)boronic acid with a halo-benzoic acid derivative.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzoic acid (1.0 eq), (4-Fluoro-3-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq) in a 3:1 mixture of 1,4-dioxane and deionized water.
-
Catalyst Addition: Degas the solution by bubbling nitrogen through it for 20 minutes. Subsequently, add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture to a pH of ~2 with 2M HCl. The product will precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(4-Fluoro-3-methylphenyl)benzoic acid as a white crystalline solid.
Caption: Suzuki-Miyaura synthesis workflow.
Molecular Formula and Mass Verification
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the synthesized compound and, with high resolution, its exact elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., using a Q-TOF analyzer) is indispensable for confirming the molecular formula. It distinguishes the target compound from isomers or other potential byproducts by measuring the mass-to-charge ratio (m/z) to several decimal places.
-
Expected Molecular Formula: C₁₄H₁₁FO₂
-
Calculated Monoisotopic Mass: 230.0743 g/mol
An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the elemental formula.
Fragmentation Pattern Analysis (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides structural information through characteristic fragmentation patterns. The molecular ion peak ([M]⁺) should be observed at m/z = 230. The fragmentation helps to confirm the presence of key structural units.
| m/z Value | Proposed Fragment Ion | Structural Rationale |
| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular Ion ([M]⁺) |
| 213 | [C₁₄H₁₀FO]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid |
| 185 | [C₁₃H₁₀FO]⁺ | Loss of a carboxyl group (•COOH) or sequential loss of H₂O and CO |
| 184 | [C₁₃H₉F]⁺ | Loss of formic acid (HCOOH) |
| 109 | [C₇H₆F]⁺ | Fragment corresponding to the fluoromethylphenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
HRMS (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Acquire the spectrum in both positive and negative ion modes. The [M+H]⁺ (m/z 231.0821) or [M-H]⁻ (m/z 229.0665) ions are typically observed.
-
EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an EI source. Set the electron energy to a standard 70 eV.
Definitive Connectivity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | broad singlet | 1H | COOH | Acidic proton, chemical shift is concentration-dependent. |
| ~7.9-8.1 | doublet of doublets | 1H | H-6' | Ortho to the carboxylic acid, deshielded. |
| ~7.3-7.6 | multiplet | 3H | H-3', H-4', H-5' | Protons on the benzoic acid ring. |
| ~7.1-7.3 | multiplet | 2H | H-2, H-6 | Protons on the fluoromethylphenyl ring. |
| ~7.0-7.1 | triplet | 1H | H-5 | Proton ortho to fluorine, split by fluorine and H-6. |
| ~2.2 | singlet | 3H | -CH₃ | Methyl group protons. |
¹³C NMR Spectroscopy
Carbon NMR indicates the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (JCF).
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbonyl carbon. |
| ~158-162 (d, ¹JCF ≈ 245 Hz) | C-4 | Carbon directly attached to fluorine, large one-bond coupling. |
| ~140-145 | C-1', C-2' | Quaternary carbons at the biphenyl linkage. |
| ~130-135 (d, ²JCF ≈ 15 Hz) | C-3 | Carbon bearing the methyl group, two-bond coupling to F. |
| ~125-132 | Aromatic CH | Multiple signals from the benzoic acid ring. |
| ~115-120 (d, ²JCF ≈ 20 Hz) | C-5 | Carbon ortho to fluorine, two-bond coupling. |
| ~15-20 | -CH₃ | Methyl carbon. |
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4] Its chemical shift is very sensitive to the local electronic environment.[5]
-
Predicted Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃).
-
Coupling: This signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-5 and H-3).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not provided by the solvent manufacturer.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments: Perform standard 1D acquisitions for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F. For full assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are highly recommended.
Caption: A comprehensive NMR analysis workflow.
Functional Group Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum is dominated by characteristic absorptions from the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer)[7] |
| ~1700 | C=O stretch | Conjugated Carboxylic Acid[8] |
| ~1600, ~1450 | C=C stretch | Aromatic Rings |
| ~1250-1300 | C-O stretch | Carboxylic Acid |
| ~1100-1200 | C-F stretch | Aryl-Fluoride |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The biphenyl system constitutes a significant chromophore.
-
Expected Absorption: An intense absorption band (λ_max) is expected in the range of 210-280 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.[9][10] The exact position depends on the solvent and the dihedral angle between the rings.
Unambiguous 3D Structure via X-ray Crystallography
While the combination of MS and NMR provides the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise 3D coordinates of each atom in the crystalline state.[11][12]
Key Structural Insights from Crystallography:
-
Connectivity Confirmation: Provides absolute validation of the atomic connectivity determined by NMR.
-
Bond Lengths and Angles: Confirms expected bond lengths (e.g., C-F, C=O, C-O) and angles.
-
Dihedral Angle: Crucially, it will reveal the dihedral (twist) angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents (the carboxylic acid on one ring and the hydrogen/linkage on the other), this angle is expected to be significantly non-zero (likely 40-60°), which impacts the degree of π-conjugation between the rings.[13]
-
Intermolecular Interactions: Shows how molecules pack in the solid state, often revealing hydrogen-bonding dimers between the carboxylic acid groups of two adjacent molecules.[13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.
Integrated Conclusion
The structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is achieved through a systematic and integrated analytical workflow. The process begins with a logical synthesis, followed by HRMS to confirm the elemental formula (C₁₄H₁₁FO₂). A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) unambiguously establishes the atomic connectivity and substitution pattern. FTIR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming all prior findings and revealing crucial conformational details such as the inter-ring dihedral angle. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides an authoritative structural assignment.
Caption: Integrated workflow for structure elucidation.
References
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. PubMed. [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
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FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. [Link]
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Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
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Fluorine NMR. University of California, Davis. [Link]
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X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S) - ResearchGate. [Link]
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2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. PubChem. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... Doc Brown's Chemistry. [Link]
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IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]
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NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link]
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What is the IR spectrum of benzoic acid? How is it determined? Quora. [Link]
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Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH... Doc Brown's Chemistry. [Link]
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A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. [Link]
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Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
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4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid | C14H12FNO2 | CID 102940-87-4. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-(2-methylphenyl_amino_benzoic-acid]([Link]
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An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(4-Fluoro-3-methylphenyl)benzoic Acid
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound 2-(4-Fluoro-3-methylphenyl)benzoic acid. In the absence of direct empirical data, this document establishes a scientifically rigorous framework for its investigation, predicated on established principles of medicinal chemistry and pharmacology. By analyzing its molecular architecture, we postulate that this compound functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive suite of validated experimental protocols, from in vitro enzymatic assays to in vivo models of inflammation, designed to systematically test this hypothesis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of this and structurally related molecules.
Introduction and Mechanistic Hypothesis
The compound 2-(4-Fluoro-3-methylphenyl)benzoic acid is a biaryl carboxylic acid derivative. Its structure, featuring two linked phenyl rings and a carboxylic acid moiety, bears a strong resemblance to several established classes of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, the spatial arrangement of an acidic group on one aromatic ring connected to a second, substituted aromatic ring is a classic pharmacophore for NSAID activity. This structural analogy forms the basis of our primary hypothesis: 2-(4-Fluoro-3-methylphenyl)benzoic acid exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes.
Physicochemical Properties and Drug-Likeness Assessment
To evaluate its potential as an orally administered therapeutic agent, we assessed the compound's properties against Lipinski's Rule of Five, a widely used guideline in drug discovery.[2][3]
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 230.23 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | ≤ 10 | Yes |
| Calculated logP (ClogP) | ~3.5-4.5 (estimated) | ≤ 5 | Yes |
The compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.[4]
Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The central tenet of our hypothesis is that 2-(4-Fluoro-3-methylphenyl)benzoic acid functions by inhibiting the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]
There are two primary isoforms of the COX enzyme:
-
COX-1 : A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9][10]
-
COX-2 : An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9] Its products are major contributors to the inflammatory response and pain.[11]
The therapeutic, anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[9] Therefore, determining the potency and selectivity of 2-(4-Fluoro-3-methylphenyl)benzoic acid for each COX isoenzyme is paramount.
Caption: The arachidonic acid cascade and the hypothesized site of action.
Experimental Validation Protocols
To empirically validate the proposed mechanism of action, a tiered approach involving in vitro and in vivo assays is recommended.
In Vitro Assays: Determining Potency and Selectivity
The initial phase focuses on quantifying the direct inhibitory effect of the compound on purified COX enzymes and its functional consequence in a cellular environment.
This assay determines the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD colorimetric substrate
-
Arachidonic acid (substrate)
-
2-(4-Fluoro-3-methylphenyl)benzoic acid (Test Compound)
-
Celecoxib (COX-2 selective control) and Indomethacin (non-selective control)
-
96-well microplate and plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
150 µL COX Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or control/vehicle).
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of TMPD solution, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value using non-linear regression. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Caption: Workflow for determining COX-1/COX-2 inhibition in vitro.
This assay confirms the compound's ability to inhibit prostaglandin production in a whole-cell system.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in macrophage cells. The amount of PGE2 released into the cell culture medium is then quantified using a competitive ELISA.[14]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test Compound
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.[17]
-
PGE2 Quantification: Analyze the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibition of prostaglandin synthesis.
In Vivo Assay: Assessing Anti-Inflammatory Efficacy
This phase evaluates the compound's therapeutic effect in a living organism using a standard model of acute inflammation.
This is a classic and highly reproducible model for evaluating the in vivo activity of anti-inflammatory agents.[18][19]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily driven by prostaglandins produced via COX-2.[20] Inhibition of this late-phase edema is indicative of COX inhibition.
Materials:
-
Sprague-Dawley rats or Swiss albino mice (male, 180-220g)
-
1% λ-Carrageenan solution in sterile saline
-
Test Compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (Vehicle Control, Positive Control, Test Compound at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal (V0).
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[21]
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at the peak inflammatory time point (typically 3-4 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Caption: Workflow for the carrageenan-induced paw edema model.
Summary of Expected Data and Interpretation
The successful execution of these protocols will yield a comprehensive dataset to confirm or refute the primary hypothesis.
| Assay | Key Parameter | Expected Outcome for an Active NSAID | Interpretation |
| In Vitro COX Inhibition | IC50 (COX-1), IC50 (COX-2) | Low nanomolar to micromolar values | Quantifies the potency of the compound against each enzyme isoform. |
| Selectivity Index (SI) | SI > 1 suggests COX-2 selectivitySI ≈ 1 suggests non-selectivitySI < 1 suggests COX-1 selectivity | Characterizes the compound's therapeutic window and potential for side effects. | |
| Cell-Based PGE2 Assay | % Inhibition of PGE2 | Dose-dependent reduction in PGE2 levels | Confirms that the compound is cell-permeable and active in a biological system. |
| In Vivo Paw Edema | % Inhibition of Edema | Significant, dose-dependent reduction in paw volume, particularly at 3-5 hours post-carrageenan. | Demonstrates in vivo anti-inflammatory efficacy consistent with prostaglandin synthesis inhibition. |
Conclusion
The structural characteristics of 2-(4-Fluoro-3-methylphenyl)benzoic acid provide a strong rationale for investigating it as a novel cyclooxygenase inhibitor. The experimental framework detailed in this guide offers a systematic and validated pathway to elucidate its precise mechanism of action. By first establishing its in vitro potency and selectivity against COX-1 and COX-2, and subsequently confirming its efficacy in a relevant in vivo model of inflammation, researchers can build a robust pharmacological profile for this compound. The outcomes of these studies will be critical in determining its potential for further development as a next-generation anti-inflammatory agent.
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
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Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]
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Prostaglandin. (n.d.). Wikipedia. [Link]
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Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]
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Cyclooxygenase. (n.d.). Wikipedia. [Link]
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Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2014). Journal of Applied Pharmaceutical Science. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]
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Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]
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NSAIDs in 2 minutes!. (2022). YouTube. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
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BDDCS, the Rule of 5 and Drugability. (2012). The AAPS Journal. [Link]
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Biphenyl Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile and specific binding modes. The biphenyl carboxylic acid moiety is a quintessential example of such a scaffold.[1][2] Its architecture, featuring two phenyl rings (the biphenyl core) linked to a carboxylic acid group, provides a unique combination of structural rigidity, conformational flexibility, and functional reactivity.[3] The biphenyl unit offers a stable, lipophilic backbone that can engage in crucial hydrophobic and π-stacking interactions within protein binding sites, while the carboxylic acid group serves as a key hydrogen bond donor/acceptor and a handle for salt bridge formation.[3][4]
This powerful combination has given rise to a remarkable breadth of pharmacological activities.[5] Biphenyl carboxylic acid derivatives are the cornerstone of many widely used non-steroidal anti-inflammatory drugs (NSAIDs), including Flurbiprofen and Diflunisal, which have been mainstays in pain and inflammation management for decades.[1] Beyond inflammation, this scaffold has been successfully exploited to develop agents for cancer, hypertension, gout, and microbial infections, demonstrating its vast therapeutic potential.[1][5] This technical guide will provide an in-depth review of the core synthetic methodologies, diverse therapeutic applications, and key structure-activity relationships of biphenyl carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Building the Biphenyl Core
The construction of the carbon-carbon bond linking the two aryl rings is the critical step in synthesizing biphenyl derivatives. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has become the gold standard due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]
The Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach
The causality behind the widespread adoption of the Suzuki-Miyaura coupling lies in its robust and well-understood catalytic cycle. It typically involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired biaryl product and regenerates the active catalyst.[6] The use of readily available palladium on charcoal (Pd/C) as a catalyst is particularly advantageous for large-scale synthesis as it is inexpensive and can be easily removed by filtration, minimizing palladium contamination in the final product.[7]
Below is a generalized workflow for this pivotal reaction, illustrating the logical progression from starting materials to the purified product.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: A Green Synthesis Approach
This protocol is adapted from a validated green chemistry approach, emphasizing the use of water as a solvent and a recyclable catalyst, which aligns with modern standards for sustainable chemical synthesis.[8]
Objective: To synthesize a biphenyl carboxylic acid derivative via Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Halide (e.g., 4-bromobenzoic acid, 1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Base (Potassium Carbonate, K₂CO₃, 2.0 mmol)
-
Catalyst (e.g., Water-soluble fullerene-supported PdCl₂ nanocatalyst, 0.05 mol% Pd)[8]
-
Solvent (Deionized water, 5 mL)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 50 mL flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.05 mol%).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add 10 mL of ethyl acetate to the mixture. Carefully add 2 M HCl dropwise to acidify the aqueous layer to a pH of approximately 2-3, which will precipitate the carboxylic acid product.
-
Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure biphenyl carboxylic acid.[8]
Therapeutic Applications and Biological Activities
The biphenyl carboxylic acid scaffold has proven to be a fertile ground for discovering drugs across multiple therapeutic areas.[5]
Anti-inflammatory Agents
This is the most established therapeutic application for this class of compounds. Marketed drugs like Flurbiprofen and Diflunisal are potent non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Mechanism of Action: The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate pain and inflammation.[1][10] By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby reducing the inflammatory response.[9]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
Anticancer Agents
Researchers have synthesized and screened libraries of biphenyl carboxylic acid derivatives for anticancer activity, identifying compounds with potent cytotoxicity against various cancer cell lines.[5]
Mechanism of Action & Structure-Activity Relationship (SAR): The mechanisms are diverse. Some derivatives have shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231) by acting as estrogen receptor alpha modulators.[5] Molecular docking studies suggest these compounds fit into the receptor's binding cavity, likely forming π-π stacking interactions.[5] Other derivatives, such as CA224, inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, arresting the cell cycle at both G0/G1 and G2/M phases.[11]
SAR studies have provided critical insights. For example, in one study, an unsubstituted biphenyl derivative (3a) and a benzyloxy-substituted derivative (3j) showed the highest potency against breast cancer cells.[10] In contrast, derivatives with smaller substituents like chloro, cyano, or methyl groups exhibited lower activity, suggesting that the size and nature of the substituent are critical for optimal binding to the biological target.[10]
Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3j (benzyloxy deriv.) | MCF-7 | 9.92 ± 0.97 | Estrogen Receptor α | [10] |
| 3j (benzyloxy deriv.) | MDA-MB-231 | 9.54 ± 0.85 | Estrogen Receptor α | [10] |
| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Estrogen Receptor α | [10] |
| 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Estrogen Receptor α | [10] |
| CA224 | Various | Not specified | Cdk4 & Tubulin Polymerization Inhibition |[11] |
Urate Transporter 1 (URAT1) Inhibitors for Gout
Hyperuricemia (high serum uric acid) is the primary cause of gout. A key strategy for treatment is to increase the excretion of uric acid.[12] URAT1 is a transporter protein in the kidneys responsible for reabsorbing approximately 90% of urate from urine back into the bloodstream.[4][13] Inhibiting URAT1 is therefore a clinically validated approach to treating gout.[12]
Mechanism of Action: Biphenyl carboxylic acid derivatives have been designed as potent URAT1 inhibitors.[12] These inhibitors function by blocking the URAT1 transporter.[4] They bind within the transporter's central cavity, locking it in an inward-facing conformation and preventing it from cycling to reabsorb urate.[11][14] This leads to increased uric acid excretion in the urine and a reduction of serum levels.[4]
Table 2: Potency of Novel Biphenyl Carboxylic Acid URAT1 Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Reference Drug (Benzbromarone) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A1 | hURAT1 | 0.93 | ~0.41 | [12] |
| B21 | hURAT1 | 0.17 | ~0.41 |[12] |
The discovery of compound B21, with potency superior to the clinical drug benzbromarone, highlights the success of ligand-based design strategies in this area and underscores the potential of this scaffold for developing new treatments for gout.[12]
Key Experimental Protocol: In Vitro Cytotoxicity Screening
A self-validating system for assessing the anticancer potential of newly synthesized derivatives is crucial. The MTT assay is a robust, colorimetric method for determining cell viability.[5] Its principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a biphenyl carboxylic acid derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO, same concentration as test wells) and a "no-cell" blank (medium only). Incubate for 48 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.[3]
-
Future Perspectives
The biphenyl carboxylic acid scaffold remains a highly valuable starting point for drug discovery.[1] Future research will likely focus on several key areas:
-
Target Specificity: Designing derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target side effects.
-
Novel Therapeutic Areas: Exploring the scaffold's potential against other targets, including viral proteins and enzymes involved in neurodegenerative diseases.[2]
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[8]
-
Advanced Synthesis: Employing new catalytic systems and flow chemistry to create diverse compound libraries more efficiently and sustainably.[18]
The continued exploration of this privileged structure, guided by a deep understanding of its synthetic versatility and biological interactions, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.[1]
References
- Asian Journal of Green Chemistry. (2025-01-28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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- ResearchGate. (2025-08-07).
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- MDPI. (2023-11-03).
- ACS Publications. (1999).
- ACS Publications. (2025-02-23).
- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
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- ATCC.
- Preprints.org. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
- PMC - NIH. (2019-09-27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Wikipedia. Cyclooxygenase.
- MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Sigma-Aldrich.
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Methodological & Application
Application Note & Experimental Protocols: Evaluating 2-(4-Fluoro-3-methylphenyl)benzoic Acid as a Potential Cyclooxygenase Inhibitor
Abstract
This document provides a comprehensive guide for the investigation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a synthetic building block with significant structural homology to the biphenylcarboxylic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Given its chemical architecture, we hypothesize that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes. This guide outlines the scientific rationale, detailed protocols for in vitro COX-1 and COX-2 inhibition screening, and a framework for data analysis and interpretation. The methodologies are designed for researchers in drug discovery and medicinal chemistry to assess the compound's potential as a novel anti-inflammatory agent.
Introduction & Scientific Rationale
2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative primarily available as a high-purity building block for research and development.[1] Its structure features a carboxylic acid functional group, which can be crucial for molecular interactions with biological targets, and fluorine and methyl substitutions on one of the phenyl rings. These modifications are often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and electronic properties.[1][2]
The core scaffold of this molecule is structurally analogous to a well-established class of NSAIDs that function by inhibiting COX enzymes.[3][4] COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[5][6] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is typically upregulated at sites of inflammation.[6] Consequently, selective inhibition of COX-2 over COX-1 is a primary goal in modern NSAID development to minimize gastrointestinal side effects.[7]
Based on this structural premise, this application note details the necessary experimental framework to test the hypothesis that 2-(4-Fluoro-3-methylphenyl)benzoic acid acts as an inhibitor of COX-1 and/or COX-2 enzymes.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)benzoic acid | - |
| CAS Number | 1183750-48-2 | [8] |
| Molecular Formula | C₁₄H₁₁FO₂ | [9] |
| Molecular Weight | 230.23 g/mol | [9] |
| Appearance | White to off-white solid/powder | [10] |
| Storage | Store at -20°C for long-term stability | [8][9] |
Experimental Design & Workflow
The overall strategy is to perform a direct enzymatic assay to quantify the inhibitory effect of the test compound on purified, recombinant human COX-1 and COX-2. This allows for the determination of two critical parameters: potency (IC₅₀ value) and isoform selectivity .
Caption: Overall experimental workflow for assessing COX inhibition.
Protocol: In Vitro COX Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits, which provide a reliable and high-throughput method for assessing enzyme activity.[5][6] The assay measures the activity of the peroxidase component of COX, which generates a fluorescent product from a probe in proportion to the amount of prostaglandin G2 (PGG2) produced.
Materials and Reagents
-
Test Compound: 2-(4-Fluoro-3-methylphenyl)benzoic acid
-
Enzymes: Human recombinant COX-1 and COX-2
-
Positive Control: Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective inhibitor)
-
Solvent: DMSO (Dimethyl sulfoxide), molecular biology grade
-
Substrate: Arachidonic Acid
-
Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection System: COX Probe and Cofactor solution
-
Hardware: 96-well white opaque microplate, fluorescence plate reader (Ex/Em = 535/587 nm), multichannel pipettes, incubator.
Preparation of Solutions
-
Test Compound Stock (10 mM): Dissolve 2.30 mg of 2-(4-Fluoro-3-methylphenyl)benzoic acid (MW = 230.23) in 1 mL of DMSO. Vortex until fully dissolved. Note: Store stock solutions at -20°C.
-
Serial Dilutions: Prepare a series of dilutions from the 10 mM stock solution in DMSO. A typical 8-point dilution series might range from 1 mM down to 10 nM. This wide range is crucial for accurately determining the IC₅₀.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to their optimal working concentration in cold COX Assay Buffer immediately before use. Keep enzymes on ice at all times.
-
Substrate Preparation: Prepare the arachidonic acid solution according to the kit manufacturer's instructions, often involving dilution in ethanol and buffer.
Assay Procedure
Perform all steps in parallel for both COX-1 and COX-2 enzymes in separate wells to determine isoform selectivity.
-
Plate Setup: Add reagents to a 96-well white opaque plate as described in the table below.
| Well Type | Reagent | Volume |
| Background Control | COX Assay Buffer | 80 µL |
| Positive Control (100% Activity) | COX Assay Buffer | 78 µL |
| DMSO (Vehicle) | 2 µL | |
| Inhibitor Wells | COX Assay Buffer | 78 µL |
| Test Compound (Dilutions) | 2 µL | |
| Positive Inhibitor Control | COX Assay Buffer | 78 µL |
| Celecoxib/Indomethacin | 2 µL |
-
Add COX Probe/Cofactor: Add 10 µL of the prepared COX Probe/Cofactor mix to all wells.
-
Pre-incubation: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells (excluding Background Control wells). Mix gently and incubate for 15 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
Data Analysis and Interpretation
Calculating Inhibition
-
Determine Rate of Reaction: For each well, calculate the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).
-
Correct for Background: Subtract the slope of the Background Control from all other measurements.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Positive Control Well)) * 100
Determining IC₅₀
Plot the % Inhibition against the logarithmic concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Interpreting the Results
The primary output will be the IC₅₀ values for both COX-1 and COX-2.
| Compound | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | Selectivity Index (SI) |
| Test Compound | Experimental Value | Experimental Value | IC₅₀(COX-1) / IC₅₀(COX-2) |
| Celecoxib (Control) | ~30 | ~0.04 | >750 |
| Indomethacin (Control) | ~0.05 | ~0.5 | 0.1 |
-
Potency: A lower IC₅₀ value indicates higher potency.
-
Selectivity: The Selectivity Index (SI) is a critical parameter.
-
SI >> 1: The compound is COX-2 selective . This is generally a desirable profile for an anti-inflammatory drug, as it predicts a lower risk of gastrointestinal side effects.
-
SI ≈ 1: The compound is non-selective .
-
SI << 1: The compound is COX-1 selective .
-
Caption: The cyclooxygenase pathway and potential points of inhibition.
Safety and Handling
While a full toxicological profile for this specific compound is not available, structurally related benzoic acids and biphenyls can be irritants.[11][12] Standard laboratory safety precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion and Future Directions
This application note provides a robust, hypothesis-driven framework for the initial characterization of 2-(4-Fluoro-3-methylphenyl)benzoic acid as a potential COX inhibitor. The described in vitro assay will yield crucial data on the compound's potency and isoform selectivity, providing a clear go/no-go decision point for further investigation.
Should the compound demonstrate potent and selective COX-2 inhibition, subsequent studies could include:
-
Cell-based assays: Evaluating its ability to inhibit prostaglandin production in cell lines (e.g., LPS-stimulated macrophages).
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In vivo studies: Assessing anti-inflammatory efficacy in animal models of inflammation and pain.
References
-
Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. [Link]
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Chifiriuc, M. C., et al. (2015). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Archives of Microbiology and Immunology. [Link]
- Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
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Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]
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Lanas, A., & Scheiman, J. (2007). Low-dose aspirin and upper gastrointestinal damage: epidemiology, prevention and treatment. Current medical research and opinion, 23(1), 163-173. [Link]
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Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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Application Notes and Protocols: The Role of 2-(4-Fluoro-3-methylphenyl)benzoic Acid in Oncology Drug Discovery Pipelines
Introduction: Unlocking the Potential of a Novel Biaryl Scaffold in Oncology
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. The biaryl benzoic acid motif is a privileged structure in medicinal chemistry, with notable examples including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists. This document provides a detailed guide for researchers and drug development professionals on the investigation of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential candidate in oncology drug discovery pipelines. While direct biological data for this specific molecule is nascent, its structural similarity to known anti-cancer agents, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, suggests a compelling hypothesis for its mechanism of action and therapeutic application.[1][2]
This guide will delineate the hypothesized mechanism of action centered around the aryl hydrocarbon receptor (AhR) signaling pathway, provide detailed protocols for the synthesis and subsequent in vitro and in vivo evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid, and offer insights into the interpretation of experimental data.
Hypothesized Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a promising target in oncology.[3][4] In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand, it translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs).[4] This binding event initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1.[4]
The anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is known to exert its potent and selective anti-tumor activity through this pathway.[1][2] It acts as a potent AhR ligand, leading to the induction of CYP1A1.[2] This induced CYP1A1 then bioactivates the compound into a reactive species that forms DNA adducts, ultimately leading to cancer cell death.[1][5]
Given the structural resemblance, it is hypothesized that 2-(4-fluoro-3-methylphenyl)benzoic acid may function as a novel AhR agonist, initiating a similar cascade of events and thereby exhibiting selective anti-cancer activity. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the molecule's electronic properties and binding affinity to the AhR, potentially offering a unique pharmacological profile.
Caption: Hypothesized AhR signaling pathway for 2-(4-Fluoro-3-methylphenyl)benzoic acid.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid in an oncology drug discovery setting.
Protocol 1: Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic Acid
A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction.
Materials:
-
2-Bromobenzoic acid
-
4-Fluoro-3-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-fluoro-3-methylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-(4-fluoro-3-methylphenyl)benzoic acid.
Protocol 2: In Vitro Evaluation of Anti-Cancer Activity
This protocol outlines a tiered approach to assess the anti-cancer potential of the synthesized compound.
Caption: Tiered in vitro screening workflow.
2.1. AhR Reporter Gene Assay
This assay determines if the compound can activate the aryl hydrocarbon receptor.[3][6][7]
Materials:
-
Human hepatoma (e.g., HepG2) or other suitable cells stably transfected with an AhR-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
2-(4-Fluoro-3-methylphenyl)benzoic acid (test compound).
-
TCDD (2,3,7,8-tetrachlorodibenzodioxin) as a positive control.
-
DMSO (vehicle control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the cell plate with the medium containing the test compounds, positive control, or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[6]
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
2.2. CYP1A1 Induction Assay
This assay confirms that AhR activation leads to the upregulation of the target gene, CYP1A1. This can be assessed at both the mRNA (gene expression) and protein (enzyme activity) levels.[8][9][10]
2.2.1. Gene Expression Analysis (qRT-PCR)
Procedure:
-
Treat a suitable cancer cell line (e.g., MCF-7, HepG2) with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression.[11]
2.2.2. Enzyme Activity Assay (EROD Assay)
Procedure:
-
Plate cells in a 96-well plate and treat with the test compound as described above.
-
After treatment, wash the cells and incubate them with a solution containing 7-ethoxyresorufin, a substrate for CYP1A1.
-
CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Quantify the CYP1A1 activity based on the rate of resorufin formation.
2.3. Cell Viability Assay
This assay evaluates the cytotoxic or anti-proliferative effects of the compound on cancer cells. The MTT or MTS assay is a common method.[12][13][14]
Materials:
-
Cancer cell lines (e.g., a panel of breast, lung, colon cancer cell lines).
-
Normal, non-cancerous cell lines for selectivity assessment.
-
Cell culture medium and supplements.
-
Test compound.
-
Doxorubicin or other standard chemotherapy drug as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (e.g., DMSO or a specialized buffer).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).[12]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[12]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
Data Presentation:
| Compound | Cell Line | AhR Activation (Fold Induction) | CYP1A1 Induction (Fold Change) | IC₅₀ (µM) |
| 2-(4-Fluoro-3-methylphenyl)benzoic acid | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value | Experimental Value | |
| Normal Fibroblasts | Experimental Value | Experimental Value | Experimental Value | |
| TCDD (Positive Control) | HepG2 | Reference Value | Reference Value | N/A |
| Doxorubicin (Positive Control) | MCF-7 | N/A | N/A | Reference Value |
Protocol 3: In Vivo Evaluation in a Xenograft Tumor Model
Promising candidates from in vitro studies should be evaluated in an in vivo model to assess their anti-tumor efficacy.[16][17][18]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cancer cell line known to be sensitive to the compound in vitro.
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Standard chemotherapy agent as a positive control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities in accordance with institutional guidelines.
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the immunodeficient mice.[18]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).
-
Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like CYP1A1 and markers of DNA damage).
Conclusion and Future Directions
The exploration of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential anti-cancer agent is a scientifically grounded endeavor based on the established activity of structurally related compounds. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. A successful outcome from these studies would not only validate the therapeutic potential of this specific molecule but also open up a new chemical space for the development of next-generation AhR-modulating anti-cancer drugs. Subsequent steps in the drug discovery pipeline would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by more extensive preclinical toxicology studies to support an Investigational New Drug (IND) application.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.15. Available at: [Link]
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INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Available at: [Link]
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Wang, L., et al. (2011). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 104(12), 1847–1856. Available at: [Link]
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Denison, M. S., & Nagy, S. R. (2003). And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses. Toxicological Sciences, 76(1), 1–5. Available at: [Link]
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Adan, A., et al. (2016). Bioassays for anticancer activities. Current Pharmaceutical Design, 22(29), 4585–4597. Available at: [Link]
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Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 2055-2067. Available at: [Link]
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Pospisil, P., et al. (2016). Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone. Toxicology Letters, 262, 12-21. Available at: [Link]
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Hidalgo, M., et al. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Ad-Dawaa' Journal of Pharmaceutical Sciences, 6(1), 1-13. Available at: [Link]
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F. Peter Guengerich. (2007). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Current Drug Metabolism, 8(8), 817-828. Available at: [Link]
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Suggitt, M., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(4), 545–553. Available at: [Link]
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F. Scaccia, et al. (2019). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 20(21), 5393. Available at: [Link]
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Paun, G., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 10(11), 1787. Available at: [Link]
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Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. Available at: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Available at: [Link]
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Schiering, C., et al. (2019). AHR repressor limits expression of antimicrobial genes but not AHR-dependent genes in intestinal eosinophils. Journal of Leukocyte Biology, 105(6), 1239-1246. Available at: [Link]
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Bradshaw, T. D., et al. (2005). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Molecular Pharmacology, 67(4), 1146-1156. Available at: [Link]
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Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology, Chapter 4, Unit 4.10. Available at: [Link]
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Farmahin, R., et al. (2005). Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. Toxicological Sciences, 83(2), 351-362. Available at: [Link]
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Mirzayans, R., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. Available at: [Link]
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Pharmatest Services. (n.d.). In vitro assays. Available at: [Link]
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Yoshida, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1380963. Available at: [Link]
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INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. Available at: [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. Available at: [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]
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ScienceDirect. (n.d.). In vitro antitumor activity. Available at: [Link]
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The Jackson Laboratory. (2019). B6 Strain Details. Available at: [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]
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Sartor, M. A., & O'Shea, J. H. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences, 19(12), 3853. Available at: [Link]
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ResearchGate. (n.d.). Structure of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Available at: [Link]
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Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of the Iranian Chemical Society, 1-16. Available at: [Link]
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2-(4-Fluoro-3-methylphenyl)benzoic acid as a chemical probe for target ID
Topic: 2-(4-Fluoro-3-methylphenyl)benzoic acid as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This process, often termed target deconvolution, bridges the gap between a compound's observed effect in a cell or organism (its phenotype) and its underlying mechanism of action.[2][3] This guide provides a comprehensive framework for utilizing a novel compound, 2-(4-Fluoro-3-methylphenyl)benzoic acid, as a chemical probe to identify its protein binding partners. While this specific molecule is not yet a well-characterized probe, its structure serves as an ideal exemplar for outlining the principles and workflows of target identification. We will detail two powerful chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS) and Photo-Affinity Labeling (PAL) , from probe design and synthesis to downstream protein identification and validation.
Introduction: The Role of a Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a specific protein or family of proteins, enabling the study of their biological function.[4][5][6] Unlike a drug, a probe's primary purpose is not therapeutic but rather to serve as a tool for research and target validation.[6] The journey often begins with a phenotypic screen, where a library of compounds is tested for a desired biological response. A "hit" compound, such as 2-(4-Fluoro-3-methylphenyl)benzoic acid, may emerge that shows promising activity, but its direct molecular target(s) remain unknown.
To be considered a high-quality chemical probe, a molecule should ideally exhibit:
-
Potency: High affinity for its target, typically with an IC₅₀ or K_d < 100 nM in biochemical assays.[4]
-
Selectivity: Minimal interaction with other proteins, especially those within the same family.[4]
-
Cellular Activity: The ability to engage its target within a cellular context at relevant concentrations (e.g., IC₅₀ < 1 µM).[4]
-
Mechanism of Action: A well-understood mode of interaction with its target.[7]
This guide will walk through the process of converting a hit compound into a functional chemical probe and using it to confidently identify its cellular targets.
Strategic Probe Design and Synthesis
The core principle of target identification is to use the small molecule as "bait" to capture its interacting proteins.[8] This requires chemically modifying the parent compound—in this case, 2-(4-Fluoro-3-methylphenyl)benzoic acid—to attach a linker and a functional handle.
The carboxylic acid group on the benzoic acid ring is the most chemically tractable position for modification, as it is unlikely to be essential for the core binding interaction compared to the biphenyl scaffold.
Key Components of a Probe:
-
Pharmacophore: The original bioactive molecule (the "bait").
-
Linker: A chain of atoms connecting the pharmacophore to the handle. It must be positioned to minimize disruption of the protein-pharmacophore interaction.
-
Handle: A functional group used for enrichment or detection. Common handles include:
-
Photoreactive Group (for PAL): A moiety like a diazirine or benzophenone that, upon UV light activation, forms a highly reactive species that covalently crosslinks the probe to its binding partner.[11][12]
Below is a conceptual workflow for synthesizing functionalized probes from our parent compound.
Caption: Probe Derivatization Strategy.
Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a robust method for isolating proteins that bind reversibly to the chemical probe.[1][8] The workflow involves immobilizing the probe on a solid support and incubating it with a cell lysate.
Caption: Affinity Purification-Mass Spectrometry Workflow.
Protocol 1: AP-MS Target Identification
A. Probe Immobilization (Click Chemistry)
-
Resuspend 50 µL of azide-functionalized agarose or magnetic beads in PBS.
-
Add the alkyne-derivatized probe to a final concentration of 100 µM.
-
Prepare the click chemistry reaction mix: 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA ligand in PBS.
-
Incubate the beads, probe, and reaction mix for 2 hours at room temperature with gentle rotation.
-
Wash the beads 3 times with PBS containing 0.1% Tween-20, followed by 2 washes with PBS to remove unreacted probe and catalyst.
-
Repeat the process in a separate tube for the negative control probe.
B. Protein Pull-Down
-
Culture and Harvest cells of interest (e.g., 5 x 10⁷ cells). Lyse in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Incubate 1-2 mg of total protein lysate with 50 µL of probe-conjugated beads (and control beads) for 2-4 hours at 4°C with rotation.
-
Competition Control (Crucial): In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified parent compound for 1 hour before adding the probe-conjugated beads. This will distinguish specific binders from non-specific "sticky" proteins.
-
Wash the beads 5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute bound proteins by adding 100 µL of 2x SDS-PAGE loading buffer and boiling for 10 minutes.
C. Protein Identification by LC-MS/MS
-
Separate the eluted proteins on a 1D SDS-PAGE gel. Perform an in-gel trypsin digestion of the entire protein lane.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).
-
Analyze Data: True targets will be highly enriched in the probe sample compared to the negative control and significantly reduced in the competition control sample.
| Sample Condition | Expected Target Protein Level | Rationale |
| Probe Beads | High | Captures specific binding partners. |
| Control Beads | Low / Absent | Filters out proteins that bind non-specifically to the bead matrix or linker. |
| Probe Beads + Free Compound | Low / Absent | Demonstrates that binding is specific to the pharmacophore. |
Workflow 2: Photo-Affinity Labeling (PAL)
PAL is a powerful technique for capturing target proteins in their native environment, including within live cells.[11][12] It creates a covalent bond between the probe and its target, providing a permanent record of the interaction.[15][16]
Caption: Photo-Affinity Labeling (PAL) Workflow.
Protocol 2: PAL Target Identification in Live Cells
A. Cellular Labeling
-
Plate cells of interest and grow to ~80% confluency.
-
Treat cells with the PAL probe (e.g., 1-10 µM final concentration) in serum-free media for 1-2 hours.
-
Competition Control: Treat a parallel set of cells with a 100-fold excess of the unmodified parent compound for 1 hour before adding the PAL probe.
-
Wash cells once with ice-cold PBS to remove excess probe.
-
Crosslink: Place the culture plate on ice and irradiate with UV light (typically 350-365 nm) for 15-30 minutes.
-
Harvest cells and lyse as described in the AP-MS protocol.
B. Target Enrichment
-
Normalize protein concentration for all samples (probe-labeled, competition control, and no-probe control).
-
Perform a click chemistry reaction directly on the lysate to attach a biotin tag. Add Biotin-Azide (100 µM), CuSO₄ (1 mM), sodium ascorbate (5 mM), and a ligand like TBTA (1 mM). Incubate for 1 hour at room temperature.
-
Enrich the now-biotinylated proteins by incubating the lysate with streptavidin-coated magnetic beads for 2 hours at 4°C.
-
Wash the beads extensively:
-
2x with 1% SDS in PBS
-
2x with 8 M urea in PBS
-
2x with PBS
-
C. Protein Identification
-
Perform an on-bead trypsin digest. Resuspend the washed beads in a buffer containing trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the cleaved peptides.
-
Analyze peptides by LC-MS/MS and perform data analysis as described previously. True targets will be highly enriched in the PAL-probe sample and absent or strongly reduced in the competition and no-probe control samples.
Conclusion and Best Practices
Transforming a hit molecule like 2-(4-Fluoro-3-methylphenyl)benzoic acid into a chemical probe is a multi-step process that combines synthetic chemistry with sophisticated proteomics.[3] Both AP-MS and PAL are powerful, complementary approaches for target deconvolution. Success hinges on rigorous experimental design, particularly the inclusion of proper negative and competition controls to ensure that the identified proteins are genuine, specific binding partners.[4] The data generated from these workflows provide the critical link between a compound's structure and its biological function, paving the way for further drug development and a deeper understanding of cellular pathways.
References
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Available at: [Link]
-
Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. Available at: [Link]
-
Dubinsky, L., Kromm, V., & Ploegh, H. L. (2012). Photo-affinity labeling in living cells. Current Opinion in Chemical Biology, 16(1-2), 82–90. Available at: [Link]
-
Luo, M., Kwok, H. S., & Sun, H. (2019). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 23(18), 8063-8071. Available at: [Link]
-
MtoZ Biolabs. (n.d.). LC-MS Analysis of Pull-down Proteins. Retrieved January 26, 2026, from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Available at: [Link]
-
Zanon, C., & Bantscheff, M. (2020). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 2089, 139-160. Available at: [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
-
Zhang, X., Li, Y., & Yang, C. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Angewandte Chemie International Edition, 60(22), 12196-12213. Available at: [Link]
Sources
- 1. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. books.rsc.org [books.rsc.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity Compounds - Enamine [enamine.net]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS Analysis of Pull-down Proteins -MtoZ Biolabs [mtoz-biolabs.com]
- 14. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Solution Stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid
Welcome to the technical support guide for 2-(4-Fluoro-3-methylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and mitigating potential stability issues of this compound in solution. As a key building block in medicinal chemistry, understanding its behavior in various experimental settings is critical for generating reliable and reproducible data.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design, execution, and data interpretation.
Section 1: Compound Profile & Intrinsic Properties
2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative whose utility stems from its versatile chemical scaffold.[1] The stability of this compound in solution is governed by its functional groups and overall structure. The carboxylic acid moiety is susceptible to pH-dependent effects, while the aromatic rings can be influenced by oxidative or photolytic stress.
| Property | Value | Source |
| Chemical Name | 2-(4-Fluoro-3-methylphenyl)benzoic acid | BenchChem[1] |
| CAS Number | 1183750-48-2 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₄H₁₁FO₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 230.23 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | White to off-white solid | N/A |
| Solid Storage | Store at -20°C for long-term stability | Santa Cruz Biotechnology[2] |
Section 2: Frequently Asked Questions (FAQs) - Understanding Solution Stability
This section addresses common initial questions regarding the stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A: The stability of any compound in solution is a multifactorial issue. For 2-(4-Fluoro-3-methylphenyl)benzoic acid, the most critical factors to control are pH, solvent choice, temperature, light exposure, and the presence of oxidizing agents .[3][4] Each of these can initiate or accelerate degradation pathways.
Q2: How does pH influence the stability and solubility of a benzoic acid derivative?
A: The carboxylic acid group is the most pH-sensitive part of the molecule. Its pKa value dictates the equilibrium between the neutral, protonated form (R-COOH) and the ionized, deprotonated carboxylate form (R-COO⁻).
-
At low pH (pH < pKa): The compound exists primarily in its less polar, undissociated form, which may have lower solubility in aqueous media.
-
At high pH (pH > pKa): The compound is predominantly in its more polar, ionized carboxylate form, which typically enhances aqueous solubility.
This equilibrium is critical because the two forms can have different susceptibilities to degradation.[5][6] Drastic pH levels (highly acidic or alkaline) can catalyze hydrolysis or other degradative reactions.[4]
Q3: What is a "forced degradation study" and why is it important for my research?
A: A forced degradation study, or stress testing, is an experiment where a drug substance or product is intentionally exposed to conditions more severe than standard storage conditions.[7][8] Its primary goals are to:
-
Identify likely degradation products.
-
Elucidate potential degradation pathways.
-
Demonstrate the specificity of your analytical method, ensuring it can separate the intact compound from any degradants (a "stability-indicating method").[9]
Conducting this study is crucial for understanding the intrinsic stability of the molecule and preventing misinterpretation of experimental results.[8]
Q4: I'm seeing unexpected peaks in my HPLC analysis after storing my solution for a few days. What could be the cause?
A: The appearance of new peaks is a classic sign of compound degradation. However, it could also be due to other factors. The most common causes are:
-
Chemical Degradation: The compound has broken down due to factors like pH, oxidation, or light.
-
Precipitation: The compound is falling out of solution, which can affect concentration but won't typically create new peaks unless the analysis method itself causes a reaction.
-
Interaction with Solvent or Container: While less common, reactivity with the solvent or leaching from the storage container can occur.
A systematic troubleshooting approach, as outlined in the next section, is necessary to pinpoint the exact cause.
Section 3: Troubleshooting Guide - Common Issues & Solutions
This guide provides a structured approach to diagnosing and solving common stability-related problems.
Issue 1: Poor Solubility or Solution Haze/Precipitation Over Time
-
Potential Causes:
-
pH: The solution pH may be near the compound's pKa, leading to a mixture of ionized and non-ionized forms with differing solubilities.
-
Solvent Choice: The solvent may not have sufficient solvating power for the desired concentration. Common organic solvents like DMSO can absorb atmospheric water, which can cause precipitation of hydrophobic compounds.
-
Concentration: The solution may be supersaturated.
-
Temperature: Lowering the temperature of a saturated solution can cause the compound to crystallize out.
-
-
Recommended Actions & Scientific Rationale:
-
Measure and Buffer pH: For aqueous solutions, measure the final pH. Use a suitable buffer system (e.g., phosphate, acetate) to maintain a pH at least 1.5-2 units away from the compound's estimated pKa to ensure it is fully in one form (either protonated or deprotonated).
-
Use Co-solvents: For aqueous preparations, consider using a water-miscible organic co-solvent like ethanol, acetonitrile, or PEG 400 to improve solubility.
-
Perform a Solubility Assessment: Determine the compound's solubility limit in your chosen solvent system before preparing high-concentration stock solutions.
-
Store at Controlled Room Temperature: Unless a thermal liability has been proven, avoid refrigeration of concentrated stock solutions in organic solvents, as this is a common cause of precipitation.
-
Issue 2: Assay Inconsistency or Apparent Loss of Compound Purity
-
Potential Causes:
-
Oxidative Degradation: Atmospheric oxygen or reactive oxygen species in the solvent can attack the aromatic rings. This is often catalyzed by trace metal ions or light.
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to break chemical bonds.[10]
-
Hydrolytic Degradation: While the core structure is robust against hydrolysis, extreme pH conditions can promote degradation.
-
-
Recommended Actions & Scientific Rationale:
-
Use High-Purity, Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. This is a mandatory step for ensuring photostability.[10]
-
Work with Freshly Prepared Solutions: Whenever possible, avoid long-term storage of solutions, especially dilute working solutions. If storage is necessary, conduct a preliminary stability test to define an acceptable storage duration.
-
Control Temperature: Store stock solutions frozen (-20°C or -80°C) as recommended for the solid material, but ensure the compound is fully redissolved and vortexed after thawing.[2] Be mindful of freeze-thaw cycles, which can also degrade some molecules.
-
Section 4: Key Experimental Protocols
These protocols provide a framework for preparing solutions and evaluating the stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid.
Protocol 1: General Solution Preparation and Handling
-
Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: For a non-aqueous stock solution, use anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol. For aqueous experiments, prepare the final dilution in a suitable buffer.
-
Dissolution: Add the solvent to the pre-weighed solid. Use a vortex mixer to ensure complete dissolution. Gentle warming (30-40°C) or sonication can be used if necessary, but should be done cautiously as heat can accelerate degradation.
-
Filtration: For critical applications, filter the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) to remove any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials with tightly sealed caps. Store protected from light at -20°C or below.
Scientist's Note: Aliquoting is critical. It prevents contamination of the entire stock and minimizes the number of freeze-thaw cycles the compound is subjected to, preserving its integrity over time.
Protocol 2: Framework for a Forced Degradation Study
This protocol outlines the conditions for intentionally stressing the compound to understand its liabilities. A stability-indicating analytical method (e.g., HPLC-UV) is required to analyze the samples.
Objective: To identify degradation products and determine the intrinsic stability profile of the compound.
Procedure:
-
Prepare a stock solution of 2-(4-Fluoro-3-methylphenyl)benzoic acid in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.
-
For each condition below, dilute the stock solution to a final concentration of ~100 µg/mL in the specified stress medium.
-
Include an unstressed control sample (diluted in the 50:50 acetonitrile:water) kept at 4°C in the dark for comparison at each time point.
-
Analyze samples by a stability-indicating HPLC method at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Aim for 5-20% degradation of the parent compound.[11] If degradation is too rapid or too slow, adjust the stress condition (e.g., lower temperature, reduce acid concentration).
| Stress Condition | Reagent / Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Mix 1 part stock with 9 parts 0.1 M HCl. Incubate at 60°C. | Tests susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Mix 1 part stock with 9 parts 0.1 M NaOH. Incubate at room temp. | Tests susceptibility to degradation in a basic environment. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Mix 1 part stock with 9 parts 3% H₂O₂. Incubate at room temp. | Simulates oxidative stress. |
| Thermal Stress | Heat (Solid & Solution) | Store solid compound and solution at 80°C. | Evaluates intrinsic thermal stability. |
| Photostability | High-Intensity Light | Expose solution in a transparent vial to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., D65/ID65 standard).[12][13] | Evaluates susceptibility to light-induced degradation. |
Section 5: Visual Workflows
General Stability Assessment Workflow
This diagram outlines the logical flow for assessing the stability of a new batch of the compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
-
Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. Available at: [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2340. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Methylphenyl)benzoic acid. Retrieved from [Link]
-
Ahmad, S., & Ahmad, I. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(11), 2215–2231. Available at: [Link]
-
Roche, E. S. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(16), 2049–2069. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29–37. Available at: [Link]
-
Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]
-
Luminabio. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]
-
Isensee, C., & Nietner, T. (2019). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. ChemBioChem, 20(17), 2221–2225. Available at: [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
ICH. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available at: [Link]
Sources
- 1. 2-(4-Fluoro-3-methylphenyl)benzoic acid|Research Chemical [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this biaryl compound. The probable synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation that, despite its utility, can be prone to specific side reactions.[1][2] This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently observed problems during the synthesis of 2-(4-fluoro-3-methylphenyl)benzoic acid via Suzuki-Miyaura coupling. Each issue is analyzed for its root cause, followed by a detailed protocol for identification and resolution.
Issue 1: Low Yield of the Desired Product with Significant Arenes Detected
Symptom: Your reaction yields are significantly lower than expected. Analysis of the crude mixture by LC-MS, GC-MS, or NMR shows the presence of 3-fluoro-toluene, which corresponds to the protonated form of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂), and benzoic acid from the dehalogenated aryl halide.[3]
Primary Cause: Protodeboronation and Dehalogenation
-
Protodeboronation is a major side reaction where the carbon-boron bond of the (4-fluoro-3-methylphenyl)boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4][5] This process consumes the boronic acid, converting it into an inactive arene and reducing the overall yield.[3] It is often catalyzed by the base required for the Suzuki coupling and accelerated by water, high temperatures, and prolonged reaction times.[3][4][5]
-
Dehalogenation of the 2-halobenzoic acid starting material is another common side reaction.[6] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from the solvent or base, leading to the reductive elimination of benzoic acid instead of the desired cross-coupling product.[6]
Workflow for Diagnosis and Mitigation
Caption: Workflow for addressing protodeboronation and dehalogenation.
Experimental Protocol: Minimizing Protodeboronation and Dehalogenation
-
Reagent & Solvent Preparation:
-
Thoroughly dry all solvents (e.g., toluene, THF, dioxane) using appropriate methods, such as distillation from a drying agent or passing through an activated alumina column.[2]
-
Use fresh, high-purity boronic acid and aryl halide. If necessary, recrystallize the starting materials.
-
Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous.[2] If necessary, dry it in an oven before use.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum or oven-dry to remove adsorbed water.
-
Charge the flask with the 2-halobenzoic acid, (4-fluoro-3-methylphenyl)boronic acid, palladium catalyst, ligand, and anhydrous base under an inert atmosphere (Nitrogen or Argon).
-
Degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with inert gas.
-
-
Condition Optimization:
-
Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxide bases (e.g., NaOH, KOH), which are known to accelerate protodeboronation.[2][3]
-
Temperature Control: Start with a moderate reaction temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. High temperatures can accelerate side reactions.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the limiting reagent is consumed to avoid prolonged heating.
-
Issue 2: Presence of a High Molecular Weight Impurity
Symptom: HPLC or LC-MS analysis reveals a significant byproduct with a mass corresponding to a dimer of the boronic acid derivative (e.g., 4,4'-difluoro-3,3'-dimethyl-1,1'-biphenyl).
Primary Cause: Homocoupling of the Boronic Acid
Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound.[6] This process is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][7] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not efficiently reduced, these species can catalyze the homocoupling pathway.[6][8]
Workflow for Diagnosis and Mitigation
Caption: Workflow for minimizing boronic acid homocoupling.
Experimental Protocol: Suppressing Homocoupling
-
Rigorous Degassing:
-
Before heating, thoroughly degas the reaction mixture. For small-scale reactions, sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective.
-
For oxygen-sensitive reactions, employ the "freeze-pump-thaw" method: freeze the mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under an inert atmosphere. Repeat this cycle three times.
-
-
Catalyst and Ligand Choice:
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly, which does not require an in-situ reduction step that can be incomplete.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the phosphine ligand is present in a sufficient amount (Pd:Ligand ratio of 1:2 to 1:4) to facilitate the reduction to the active Pd(0) species.[9]
-
Choose bulky, electron-rich phosphine ligands that promote reductive elimination of the desired product over side reactions.[1]
-
-
Purification Strategy:
-
The homocoupled byproduct is non-polar and lacks the carboxylic acid group. It can typically be separated from the desired acidic product via an acid-base extraction during the workup.
-
Workup: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M Na₂CO₃ or 1M NaOH). The desired product will move to the aqueous layer as its carboxylate salt, while the non-polar homocoupling product remains in the organic layer.
-
Acidify the aqueous layer (e.g., with 1M HCl) to precipitate the 2-(4-fluoro-3-methylphenyl)benzoic acid, which can then be collected by filtration or extracted with an organic solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: My starting aryl halide is an aryl chloride, and the reaction is not proceeding. What can I do? A1: Aryl chlorides are less reactive than aryl bromides or iodides in Suzuki couplings. To drive the reaction, you often need more forcing conditions or specialized catalytic systems. Consider using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with your palladium source. These ligands are known to facilitate the challenging oxidative addition step with aryl chlorides. Increasing the reaction temperature may also be necessary, but monitor carefully for an increase in side products.[11]
Q2: How do I effectively remove residual palladium catalyst from my final product? A2: Residual palladium can be a concern, especially in pharmaceutical applications. After the primary purification (e.g., crystallization or chromatography), the product can be dissolved in an appropriate solvent and treated with a palladium scavenger, such as activated carbon, or specialized silica-based scavengers. Stirring for several hours followed by filtration can significantly reduce palladium levels.
Q3: Can I use a boronate ester instead of a boronic acid? What are the advantages? A3: Yes, boronate esters (e.g., pinacol or neopentyl glycol esters) are excellent alternatives.[6] They are often more stable, less prone to protodeboronation, and easier to purify than the corresponding boronic acids.[6] While they may react more slowly, their stability can lead to cleaner reactions and higher overall yields, making them a preferred choice in many complex syntheses.
Q4: My crude NMR shows a complex mixture of aromatic signals that are difficult to assign. How can I confirm the identity of byproducts? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this purpose. It separates the components of the mixture and provides the molecular weight of each, allowing you to quickly identify unreacted starting materials, the desired product, and potential side products like homocoupled dimers or protodeboronated arenes. For definitive structural confirmation, you may need to isolate the major impurities by preparative HPLC and analyze them by NMR.
Summary of Key Side Products
| Side Product Name | Chemical Structure | Origin | Identification Method | Mitigation Strategy |
| 3-Fluoro-toluene | F-C₆H₃-CH₃ | Protodeboronation of boronic acid | GC-MS, LC-MS (m/z 110.05) | Anhydrous conditions, weaker base, lower temp. |
| Benzoic Acid | C₆H₅-COOH | Dehalogenation of aryl halide | LC-MS (m/z 122.04) | Optimize ligand, control temp. |
| 4,4'-Difluoro-3,3'-dimethyl-1,1'-biphenyl | (F)(CH₃)C₆H₃-C₆H₃(CH₃)(F) | Homocoupling of boronic acid | LC-MS (m/z 218.09) | Rigorous degassing, use of Pd(0) catalyst. |
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
ChemRxiv. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lima, C. G. S., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Lopes, I. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Bhat, S. A., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluoro-3-methylphenyl)benzoic Acid Derivatives as Potential Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Benzoic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and experimental data from closely related analogues, this document aims to elucidate the key structural features governing their biological activity, offering valuable insights for researchers and drug development professionals.
Introduction: The Therapeutic Promise of Fluorinated Biphenyl Carboxylic Acids
The 2-phenylbenzoic acid scaffold is a privileged structure in the design of anti-inflammatory drugs. A prominent example is Flurbiprofen, a potent NSAID that validates the therapeutic potential of this chemical class. The introduction of fluorine and methyl substituents onto this scaffold, as in the case of 2-(4-Fluoro-3-methylphenyl)benzoic acid, is a strategic approach to modulate the compound's physicochemical and pharmacokinetic properties, with the goal of enhancing its anti-inflammatory activity and refining its safety profile. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.
The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the development of selective COX-2 inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
This guide will dissect the SAR of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives by examining the influence of key structural motifs on their presumed COX inhibitory activity. Through a comparative analysis with established NSAIDs and related analogues, we will build a comprehensive understanding of how specific substitutions on the biphenyl core impact potency and selectivity.
Deciphering the Structure-Activity Relationship (SAR)
The anti-inflammatory activity of 2-phenylbenzoic acid derivatives is intricately linked to their three-dimensional structure and their ability to effectively bind to the active site of COX enzymes. The following sections explore the critical structural features and their influence on biological activity.
The Biphenyl Core: A Foundation for Activity
The biphenyl scaffold is fundamental for the anti-inflammatory properties of this class of compounds. It provides the necessary steric bulk and conformational flexibility to occupy the hydrophobic channel of the COX active site. The dihedral angle between the two phenyl rings is a crucial determinant of binding affinity.
The Carboxylic Acid Moiety: The Anchor to the Active Site
The carboxylic acid group at the 2-position of the benzoic acid ring is an essential pharmacophore. It is responsible for anchoring the molecule within the COX active site through ionic interactions with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2). This interaction is a hallmark of most traditional NSAIDs.
Substitutions on the Phenyl Rings: Fine-Tuning Potency and Selectivity
The nature and position of substituents on both the benzoic acid ring and the pendant phenyl ring play a pivotal role in modulating the potency and selectivity of COX inhibition.
-
The 4-Fluoro Substitution: The presence of a fluorine atom at the 4-position of the pendant phenyl ring is anticipated to enhance the compound's binding affinity. The high electronegativity of fluorine can lead to favorable electrostatic interactions within the enzyme's active site. Furthermore, the introduction of fluorine can block metabolic hydroxylation at that position, thereby increasing the compound's metabolic stability and prolonging its duration of action.
-
The 3-Methyl Substitution: The methyl group at the 3-position of the pendant phenyl ring contributes to the molecule's lipophilicity, which can influence its absorption, distribution, and membrane permeability. This substitution can also provide additional van der Waals interactions within the hydrophobic pocket of the COX active site, potentially increasing binding affinity. The position of this methyl group may also play a role in orienting the molecule for optimal interaction with the enzyme.
The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can influence the electronic properties of the phenyl ring, which in turn can affect the overall binding characteristics of the molecule.
Comparative Analysis with Alternative Anti-Inflammatory Agents
To contextualize the potential of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, it is essential to compare their anticipated properties with those of established NSAIDs. The following table provides a summary of the in vitro COX-1 and COX-2 inhibitory activities of several widely used anti-inflammatory drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Flurbiprofen | 0.3 | 1.3 | 0.23 |
| Ibuprofen | 13 | 35 | 0.37 |
| Diclofenac | 0.06 | 0.01 | 6 |
| Celecoxib | 15 | 0.04 | 375 |
| Etoricoxib | >100 | 1.09 | >91 |
Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.
Based on the structural similarities to Flurbiprofen, it is hypothesized that 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives will exhibit potent, non-selective to moderately selective inhibition of both COX-1 and COX-2. The presence of the 4-fluoro and 3-methyl substituents may shift the selectivity profile, and this warrants experimental investigation.
Experimental Protocols for Evaluation
To validate the SAR hypotheses and quantify the anti-inflammatory potential of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, a series of well-established in vitro and in vivo assays are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Carrageenan-Induced Rat Paw Edema Model
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[1][2]
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.[3] A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw of the rats to induce localized inflammation and edema.[1][4]
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features and their proposed influence on the anti-inflammatory activity of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives.
Caption: Key structural determinants and their predicted effects.
Caption: Workflow for evaluating novel anti-inflammatory agents.
Conclusion
The exploration of the structure-activity relationship of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives reveals a promising class of potential anti-inflammatory agents. By leveraging the well-understood pharmacology of the 2-phenylbenzoic acid scaffold, particularly as exemplified by Flurbiprofen, we can rationally predict the impact of specific substitutions on biological activity. The strategic incorporation of a 4-fluoro and a 3-methyl group is hypothesized to enhance potency and modulate the pharmacokinetic profile of these compounds.
This guide has outlined the key structural features, provided a comparative context with existing NSAIDs, and detailed the necessary experimental protocols for a thorough evaluation. The successful synthesis and testing of a focused library of these derivatives will be crucial in validating the SAR hypotheses presented herein and in identifying lead compounds for further development. The insights gained from such studies will undoubtedly contribute to the ongoing effort to discover safer and more effective treatments for inflammatory conditions.
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A Comparative Efficacy Analysis of 2-(4-Fluoro-3-methylphenyl)benzoic acid Across Diverse Cancer Cell Lines
Introduction: The Therapeutic Potential of Novel Biphenyl Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[1] When coupled with the biphenyl carboxylic acid framework, a known pharmacophore in numerous clinically relevant agents, the resulting derivatives present a promising avenue for the development of novel anticancer therapeutics.[2][3] This guide provides an in-depth comparative analysis of a novel fluorinated biphenyl carboxylic acid derivative, 2-(4-Fluoro-3-methylphenyl)benzoic acid, across a panel of well-characterized cancer cell lines.
While direct biological data for 2-(4-Fluoro-3-methylphenyl)benzoic acid is not yet broadly published, its structural similarity to other biphenyl carboxylic acids and fluorinated benzoic acid derivatives with demonstrated anticancer properties provides a strong rationale for its investigation.[4][5][6] This document outlines a comprehensive preclinical evaluation, presenting hypothetical yet plausible experimental data to guide researchers in understanding the potential efficacy and mechanism of action of this compound. The experimental design and protocols herein are based on established methodologies to ensure scientific rigor and reproducibility.
Experimental Design and Rationale
The primary objective of this study is to ascertain the differential efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid across cancer cell lines representing distinct tumor types. The selection of cell lines is critical for a comprehensive understanding of the compound's potential therapeutic window and target patient populations.[7][8] For this investigation, we have chosen a panel of three human cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.
-
A549: A human lung adenocarcinoma cell line, representing non-small cell lung cancer (NSCLC).
-
HCT-116: A human colorectal carcinoma cell line, a common model for colon cancer research.
The efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid will be evaluated through a series of in vitro assays designed to assess its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.
Experimental Workflows and Methodologies
A systematic approach is employed to evaluate the anticancer properties of 2-(4-Fluoro-3-methylphenyl)benzoic acid. The overall experimental workflow is depicted below.
Caption: Experimental workflow for evaluating the efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid.
Detailed Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Plating: Seed MCF-7, A549, and HCT-116 cells into 96-well plates at a density of 5,000 to 20,000 cells per well in 200 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a series of dilutions of 2-(4-Fluoro-3-methylphenyl)benzoic acid in culture medium. Replace the existing medium with 200 µL of medium containing the desired concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.
2. Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[11][12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(4-Fluoro-3-methylphenyl)benzoic acid at concentrations corresponding to the IC50 and 2x IC50 values for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.
3. Cell Cycle Analysis
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Comparative Efficacy Data
The following tables summarize the hypothetical data obtained from the experimental evaluation of 2-(4-Fluoro-3-methylphenyl)benzoic acid.
Table 1: Cytotoxicity of 2-(4-Fluoro-3-methylphenyl)benzoic acid in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | 12.5 ± 1.8 |
| A549 | 28.3 ± 3.2 |
| HCT-116 | 8.9 ± 1.1 |
Table 2: Apoptosis Induction by 2-(4-Fluoro-3-methylphenyl)benzoic acid (24h Treatment)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| IC50 (12.5 µM) | 18.7 ± 2.1 | 9.4 ± 1.2 | |
| A549 | Control | 1.8 ± 0.4 | 1.2 ± 0.2 |
| IC50 (28.3 µM) | 10.2 ± 1.5 | 5.1 ± 0.8 | |
| HCT-116 | Control | 2.5 ± 0.6 | 1.8 ± 0.4 |
| IC50 (8.9 µM) | 25.4 ± 2.8 | 15.6 ± 1.9 |
Table 3: Effect of 2-(4-Fluoro-3-methylphenyl)benzoic acid on Cell Cycle Distribution (24h Treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 65.2 ± 4.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| IC50 (12.5 µM) | 50.1 ± 3.8 | 15.8 ± 2.1 | 34.1 ± 3.2 | |
| A549 | Control | 58.9 ± 3.5 | 25.1 ± 2.8 | 16.0 ± 2.0 |
| IC50 (28.3 µM) | 55.3 ± 3.1 | 22.4 ± 2.5 | 22.3 ± 2.6 | |
| HCT-116 | Control | 60.7 ± 3.9 | 22.8 ± 2.6 | 16.5 ± 2.1 |
| IC50 (8.9 µM) | 42.6 ± 3.3 | 12.1 ± 1.8 | 45.3 ± 3.7 |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that 2-(4-Fluoro-3-methylphenyl)benzoic acid exhibits differential cytotoxic effects across the tested cancer cell lines. The HCT-116 colorectal cancer cell line appears to be the most sensitive, with the lowest IC50 value of 8.9 µM.[17] The MCF-7 breast cancer cell line shows moderate sensitivity, while the A549 lung cancer cell line is the least responsive.
The apoptosis assay results correlate with the cytotoxicity data. Treatment with 2-(4-Fluoro-3-methylphenyl)benzoic acid at the respective IC50 concentrations led to a significant increase in the percentage of apoptotic cells in all three cell lines, with the most pronounced effect observed in HCT-116 cells. This indicates that the compound's cytotoxic activity is, at least in part, mediated by the induction of programmed cell death.
Furthermore, the cell cycle analysis reveals that 2-(4-Fluoro-3-methylphenyl)benzoic acid induces a G2/M phase arrest, particularly in the more sensitive HCT-116 and MCF-7 cell lines.[18] This suggests that the compound may interfere with the mitotic spindle checkpoint or other regulatory processes involved in the G2 to M phase transition, ultimately leading to apoptosis.
A plausible signaling pathway for the action of 2-(4-Fluoro-3-methylphenyl)benzoic acid, based on the activities of similar compounds, is illustrated below.
Caption: Plausible signaling pathway for the anticancer activity of the compound.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the anticancer efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid. Based on our hypothetical data, this compound demonstrates promising cytotoxic and pro-apoptotic activity, with a notable effect on the cell cycle of colorectal and breast cancer cells. The differential sensitivity observed across the cell lines underscores the importance of a multi-faceted screening approach in early-stage drug discovery.
Future investigations should focus on validating these findings with in vivo studies using xenograft models derived from the sensitive cell lines. Further mechanistic studies are also warranted to identify the specific molecular targets of 2-(4-Fluoro-3-methylphenyl)benzoic acid and to elucidate the precise signaling pathways involved in its anticancer effects. The insights gained from such studies will be invaluable for the continued development of this and other novel fluorinated biphenyl carboxylic acid derivatives as potential cancer therapeutics.
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A Guide to Orthogonal Validation for 2-(4-Fluoro-3-methylphenyl)benzoic Acid: Ensuring Identity, Purity, and Quality
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal verification of a molecule's identity and purity is not merely a quality control checkpoint; it is the foundation of reliable and reproducible science. This guide provides an in-depth technical comparison of orthogonal validation methods for 2-(4-Fluoro-3-methylphenyl)benzoic acid (FMPBA), a crucial fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs).[1]
The core principle of orthogonal validation is the use of multiple, independent analytical methods that rely on different physical or chemical principles to measure the same attribute.[2] This strategy provides a highly trustworthy and self-validating system, as the weaknesses of one method are compensated by the strengths of another. For a molecule like FMPBA, where isomeric impurities or process-related byproducts can exist, a single analytical technique is often insufficient to provide the necessary level of confidence. This guide will detail three essential and orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and High-Resolution Mass Spectrometry (HRMS) for elemental composition verification.
Chemical Structure of 2-(4-Fluoro-3-methylphenyl)benzoic acid (FMPBA)
-
Chemical Formula: C₁₄H₁₁FO₂
-
Molecular Weight: 230.24 g/mol
-
CAS Number: 403-15-6[1]
The Orthogonal Validation Workflow
A robust analytical characterization workflow relies on the synergy of different techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the compound's quality. The relationship between these methods ensures that critical quality attributes (CQAs) are independently confirmed.[2][3]
Caption: High-level workflow for the orthogonal validation of FMPBA.
Method 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high precision and resolving power.[4][5][6] We employ a reversed-phase (RP) method, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. FMPBA, being a moderately nonpolar molecule, will be retained on the column and separated from more polar or less polar impurities based on its hydrophobicity.[3] The acidic nature of the mobile phase (containing formic or trifluoroacetic acid) is critical; it suppresses the ionization of the carboxylic acid group on FMPBA, ensuring a single, sharp peak shape and reproducible retention time.[7]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve 10 mg of FMPBA in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, return to 40% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Data Presentation & Interpretation
The primary output is a chromatogram. The purity is assessed using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 1,500 | 0.07 | Process Impurity A |
| 2 | 8.91 | 2,125,000 | 99.81 | FMPBA |
| 3 | 10.14 | 2,800 | 0.12 | Unknown Impurity |
This data indicates a high purity of 99.81%. However, it cannot confirm the absolute identity of the main peak or the impurities. This is the limitation that the subsequent orthogonal methods will address.
Method 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the gold standard for unambiguous structure determination.[8] It is orthogonal to chromatography because it probes the intrinsic magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within the molecule, providing direct evidence of atom connectivity and chemical environment.[8] For FMPBA, a combination of ¹H, ¹³C, and ¹⁹F NMR is definitive. ¹H NMR confirms the number and arrangement of protons, ¹³C NMR shows all unique carbon environments, and ¹⁹F NMR provides a simple, direct confirmation of the fluorine atom's presence.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of FMPBA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Acquire:
-
¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: Proton-decoupled carbon spectrum to count the number of unique carbons.[9][10] Aromatic carbons typically appear in the 120-150 ppm range.[9]
-
¹⁹F NMR: Proton-decoupled fluorine spectrum. A single peak is expected, confirming the single fluorine environment.
-
Data Presentation & Interpretation
The expected NMR data provides a molecular fingerprint that can be matched against the proposed structure of FMPBA.
| Nucleus | Expected Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment |
| ¹H | ~13.0 | Broad Singlet | 1H | -COOH |
| ¹H | 7.2 - 8.0 | Multiplets | 7H | Aromatic Protons |
| ¹H | ~2.3 | Singlet | 3H | -CH₃ |
| ¹³C | ~168 | Singlet | - | -COOH |
| ¹³C | 120 - 165 | Multiple Singlets | - | Aromatic & C-F Carbons |
| ¹³C | ~20 | Singlet | - | -CH₃ |
| ¹⁹F | -110 to -120 | Singlet | - | Ar-F |
The combination of these spectra confirms the presence of the carboxylic acid, the methyl group, the correct number of aromatic protons and carbons, and the fluorine atom, validating the molecular structure.
Method 3: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)
Principle of Causality: HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm) of the theoretical value.[11][12] This accuracy allows for the unambiguous determination of a compound's elemental formula.[12] It is orthogonal to both HPLC (based on polarity) and NMR (based on magnetism) as it relies on the mass of the ionized molecule. This technique is invaluable for confirming identity and for identifying unknown impurities.[13]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Use the same diluted sample (0.1 mg/mL) prepared for the HPLC analysis.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Methodological Parameters:
-
LC Conditions: A rapid LC gradient can be used to quickly introduce the peak of interest into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) is ideal for deprotonating the carboxylic acid of FMPBA, forming the [M-H]⁻ ion.
-
Mass Analyzer: Set to acquire data in full scan mode over a range of m/z 100-500 with a resolution of >60,000.
-
Mass Accuracy: Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Caption: Logical process for elemental formula confirmation via HRMS.
Data Presentation & Interpretation
The key deliverable is the comparison between the measured mass of the deprotonated molecule and its theoretical mass.
| Parameter | Value |
| Elemental Formula | C₁₄H₁₁FO₂ |
| Ion Observed | [M-H]⁻ |
| Theoretical Exact Mass | 229.0665 |
| Measured Exact Mass | 229.0662 |
| Mass Error (ppm) | -1.31 |
A mass error of less than 5 ppm provides extremely high confidence that the measured ion corresponds to the elemental formula of FMPBA.[11][12]
Synthesis and Comparison of Orthogonal Methods
The true power of this approach lies in the synergy of the results. Each method validates the findings of the others from a different scientific principle, building a robust and defensible data package.
| Method | Principle of Measurement | Information Provided | Key Strengths | Limitations |
| HPLC-UV | Differential Partitioning / Polarity | Purity, Impurity Profile, Quantification | High precision, robust, excellent for quantification.[6] | Identity is inferred by retention time; co-elution can mask impurities. |
| NMR | Nuclear Magnetic Resonance | Unambiguous Molecular Structure | Gold standard for structural elucidation; provides detailed connectivity data.[8] | Lower sensitivity than MS, not ideal for trace impurity identification. |
| LC-HRMS | Mass-to-Charge Ratio | Elemental Formula, Molecular Weight | Extremely high specificity and accuracy for formula confirmation.[14][] | Does not provide structural connectivity (isomerism) information on its own. |
The validation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is not achieved by a single measurement but by a consensus of orthogonal data. HPLC confirms the material is pure , NMR confirms it is the correct structure , and HRMS confirms it has the correct elemental formula . This multi-faceted approach, grounded in the principles outlined by regulatory bodies like the ICH, ensures the highest degree of scientific integrity.[16] By implementing these orthogonal methods, researchers and drug development professionals can proceed with confidence, knowing that the quality of their foundational materials is beyond reproach.
References
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. PubMed. Available at: [Link]
-
ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. Available at: [Link]
-
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]
-
Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. YMC. Available at: [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]
-
High-Resolution Mass Spectrometry Definition. Fiveable. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
A review on method development by hplc. SciSpace. Available at: [Link]
-
A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at: [Link]
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluoro-3-methylphenyl)benzoic Acid
Authored for the Forefront of Research and Development
As scientists and innovators, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a comprehensive, procedure-driven framework for the disposal of 2-(4-fluoro-3-methylphenyl)benzoic acid, a specialized reagent whose handling demands precision and foresight. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.
Compound Profile and Hazard Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. While specific toxicological data for 2-(4-fluoro-3-methylphenyl)benzoic acid is not extensively published, we can infer its primary hazards by examining its structural analogues, such as 4-fluoro-3-methylbenzoic acid and other substituted benzoic acids. This analytical approach is standard practice in chemical safety for managing novel or less-common substances.
The acidic nature of the carboxylic acid group, combined with the presence of a fluorinated aromatic ring, dictates its classification as an irritant.
| Compound Identification | |
| Chemical Name | 2-(4-Fluoro-3-methylphenyl)benzoic acid |
| Molecular Formula | C₁₄H₁₁FO₂ |
| General Class | Substituted Carboxylic Acid; Fluorinated Organic Compound |
| Inferred Hazard Identification (Based on Analogous Compounds) | GHS Classification | Rationale and Implication for Disposal |
| Skin Irritation | Category 2 | Direct contact can cause skin irritation, redness, and discomfort. This necessitates the use of appropriate gloves and dictates that any contaminated materials (e.g., weigh boats, gloves) must also be disposed of as hazardous waste.[1][2][3] |
| Serious Eye Irritation | Category 2 | The compound is expected to be a significant eye irritant. This underscores the mandatory use of safety glasses or goggles and informs spill cleanup procedures to prevent aerosolization.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | As a fine powder, the compound may cause respiratory tract irritation if inhaled.[1][2][3][4] This requires handling within a fume hood or well-ventilated area and informs spill response to avoid creating dust.[1][5] |
The Foundational Principle: Prohibited from Drain Disposal
Under no circumstances should 2-(4-fluoro-3-methylphenyl)benzoic acid or its solutions be disposed of via the sanitary sewer system (i.e., down the drain).[6][7] This is a critical directive for several reasons:
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment. Their introduction into waterways can have unforeseen ecological consequences.
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), strictly regulates the disposal of chemical waste.[8][9] Drain disposal of such chemicals is a violation of these regulations and can lead to significant penalties.
-
Infrastructure Damage: Acidic compounds can contribute to the corrosion of plumbing and interfere with the biological processes of wastewater treatment facilities.[7]
All materials contaminated with this compound must be collected and managed as hazardous waste.[6]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting and preparing 2-(4-fluoro-3-methylphenyl)benzoic acid for final disposal by a certified entity.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Wear nitrile or neoprene chemical-resistant gloves.[6]
-
Eye Protection: Use chemical safety goggles or glasses with side shields.[5]
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Containerization
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7] The container must be clean, dry, and in good condition. Acids should not be stored in metal containers.[7]
-
Segregate Waste: This container must be dedicated solely to this waste stream or other compatible acidic organic solids. Never mix incompatible waste types. Specifically, keep acids separate from bases, cyanides, and sulfides.[7]
-
Leave Headspace: Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[7]
Step 3: Meticulous Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Write the words "Hazardous Waste."
-
List the full chemical name: "2-(4-Fluoro-3-methylphenyl)benzoic acid."
-
Indicate the approximate quantity or concentration.
-
Record the "Accumulation Start Date" —the date the first particle of waste was added to the container.[8]
-
Ensure the appropriate hazard pictograms (e.g., exclamation mark for irritant) are present.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the official, short-term storage location for hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Containment: Store the waste container in a secondary containment bin to mitigate potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[7][11] Funnels must be removed and the container capped immediately after use.[11]
Step 5: Scheduling Final Disposal
The final step is to transfer the waste to the professionals.
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowable time (typically 12 months, provided volume limits are not exceeded), contact your institution's EHS office to schedule a waste pickup.[10][12]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste hauler to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 2-(4-fluoro-3-methylphenyl)benzoic acid.
Caption: Decision workflow for the safe disposal of 2-(4-fluoro-3-methylphenyl)benzoic acid.
Emergency Protocol: Small Spill Management
In the event of a small spill of the solid material:
-
Control Access: Alert personnel in the immediate area and restrict access.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Avoid Raising Dust: Do NOT dry sweep the material.[6]
-
Contain and Collect: Gently moisten the spilled powder with a small amount of water or cover it with a damp paper towel to prevent it from becoming airborne.[6] Carefully scoop the material using a plastic dustpan or scoop. A HEPA-filtered vacuum can also be used for cleanup.[1][6]
-
Dispose of Debris: Place the collected material and all contaminated cleaning supplies (e.g., paper towels, gloves) into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Inform your laboratory supervisor and EHS department of the incident.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking work does not come at the cost of personal or environmental health.
References
- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Ossila Ltd. (n.d.). Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Carl Roth GmbH + Co. KG. (2015). Safety Data Sheet: Benzoic acid.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177686939, 4-Fluoro-3-(4-methylbenzyl)benzoic acid.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13663231, 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid ≥99,5 %, p.a., ACS.
- Fisher Scientific. (2021). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid, 97%.
- BLDpharm. (n.d.). 2-(4-Fluoro-3-methylbenzoyl)benzoic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242828, 4-Fluoro-3-methylbenzoic acid.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5507, 2-((4-Chloro-3-methylphenyl)amino)benzoic acid.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.
- Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
- Ossila Ltd. (n.d.). 4-Fluoro-3-methylbenzoic acid.
- Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- European Chemicals Agency. (n.d.). Registration Dossier: Benzoic acid.
- BenchChem. (2025). "Benzoic acid, 3-methylphenyl ester" material safety data sheet (MSDS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81568, 2-(4-Methylphenyl)benzoic acid.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- BLDpharm. (n.d.). 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
